molecular formula C18H22O2 B8817161 Menformon A

Menformon A

Cat. No.: B8817161
M. Wt: 270.4 g/mol
InChI Key: DNXHEGUUPJUMQT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Chemical Reaction Optimization Strategies

Modern chemical reaction optimization often employs systematic approaches like Design of Experiments (DoE) to identify key parameters influencing reaction outcomes . For example, studies on the Nucleophilic Aromatic (NAr) substitution reaction used central composite face-centered designs to optimize variables such as residence time, temperature, and reagent equivalents .

Reaction Parameter Range Studied Optimized Outcome
Residence time0.5–3.5 minMaximized yield of ortho-substituted product
Temperature30–70 °CEnhanced reaction selectivity
Pyrrolidine equivalents2–10Balanced stoichiometric efficiency

Kinetic Analysis and Reaction Rates

Reaction kinetics are critical for understanding reaction mechanisms. For instance, the hydrolysis of aspirin (acetylsalicylic acid) demonstrates how reaction rates are calculated using concentration-time data :

Rate=Δ[Reactant]Δt=(5.51×103M5.55×103M)2.0h=2×105M/h\text{Rate} = -\frac{\Delta [\text{Reactant}]}{\Delta t} = -\frac{(5.51 \times 10^{-3} \, \text{M} - 5.55 \times 10^{-3} \, \text{M})}{2.0 \, \text{h}} = 2 \times 10^{-5} \, \text{M/h}

Such analyses help identify rate-determining steps and catalytic effects.

Mechanistic Insights via Computational and Experimental Methods

Advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations elucidate reaction pathways. For example, studies on the deAMPylation of AMPylated BiP by FICD enzyme revealed proton transfer mechanisms initiating the reaction . Similarly, atomic force microscopy (AFM) enables direct visualization of molecular structures before and after reactions, as demonstrated in studies of bond formation and cleavage .

Analytical Techniques for Reaction Monitoring

Spectroscopic methods (e.g., UV-Vis, NMR) and chromatographic tools are standard for tracking reaction progress. For instance, the alkylation of indolphenol with chloropyrrolidine was monitored to identify kinetic bottlenecks and optimize solvent/base conditions .

Catalytic and Enzymatic Reaction Control

Enzymes and catalysts accelerate reactions by lowering activation energies. For example, formalin crosslinkers were studied to modulate catalytic activity in alpha-chymotrypsin, highlighting how residue modifications can alter molecular recognition and catalytic efficiency .

Q & A

Basic Research Questions

Q. What are the established experimental protocols for assessing Menformon A’s biochemical properties in vitro?

  • Methodological Answer : Begin with standardized assays such as enzyme inhibition studies (e.g., kinase activity via fluorescence-based assays) or receptor-binding affinity measurements (e.g., SPR or radioligand displacement). Ensure proper controls (e.g., negative controls with DMSO solvent and positive controls with known inhibitors). Characterize purity via HPLC (>95%) and structural identity via NMR/HRMS .

Q. How can researchers design dose-response studies for this compound to determine IC50/EC50 values?

  • Methodological Answer : Use logarithmic concentration ranges (e.g., 0.1 nM–100 µM) across at least 10 data points. Employ nonlinear regression models (e.g., Hill equation) for curve fitting. Validate reproducibility with triplicate experiments and include statistical measures (e.g., SEM, p-values) .

Q. What are the best practices for synthesizing this compound to ensure batch-to-batch consistency?

  • Methodological Answer : Follow protocols from peer-reviewed syntheses, detailing reaction conditions (temperature, catalysts, solvents). Verify purity via chromatography (HPLC, TLC) and characterize intermediates/products with spectroscopic methods (FTIR, 1^1H/13^13C NMR). Document deviations and anomalies in supplementary materials .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., cell lines, assay conditions). Replicate key experiments under standardized protocols. Use orthogonal methods (e.g., CRISPR knockouts, proteomics) to validate target engagement .

Q. What strategies are effective for isolating this compound’s effects from off-target interactions in complex biological systems?

  • Methodological Answer : Combine genetic (e.g., siRNA silencing) and pharmacological (e.g., selective inhibitors) approaches. Employ multi-omics profiling (transcriptomics, metabolomics) to distinguish primary vs. secondary effects. Use isogenic control cell lines to minimize confounding factors .

Q. How should researchers address variability in this compound’s pharmacokinetic profiles across preclinical models?

  • Methodological Answer : Standardize administration routes (e.g., oral vs. intravenous) and use species-specific physiological parameters (e.g., metabolic rates). Apply compartmental modeling (e.g., non-linear mixed-effects) to account for inter-individual variability. Cross-validate findings with in vitro-in vivo extrapolation (IVIVE) .

Q. Data Management & Reproducibility

Q. What frameworks ensure robust data documentation for this compound studies?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for real-time data entry. Share raw data (e.g., spectral files, dose-response curves) in repositories like Zenodo or Figshare with standardized metadata .

Q. How can researchers mitigate bias in high-throughput screening data for this compound?

  • Methodological Answer : Implement randomization of plate layouts and blind data analysis. Apply statistical corrections (e.g., Benjamini-Hochberg for false discovery rate). Validate hits with secondary assays and orthogonal detection methods (e.g., SPR vs. fluorescence) .

Q. Theoretical & Comparative Analysis

Q. What computational models predict this compound’s interactions with novel protein targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures or homology models. Validate predictions via MD simulations (e.g., GROMACS) assessing binding stability. Cross-reference with cheminformatics databases (ChEMBL, PubChem) for analogous ligand-target interactions .

Q. How do structural modifications of this compound influence its bioactivity across diverse biological contexts?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with targeted substitutions (e.g., halogenation, methyl groups). Test analogs in parallel assays (e.g., cytotoxicity, target inhibition). Use QSAR models to correlate structural features with activity .

Q. Ethical & Methodological Rigor

Q. What ethical considerations apply when translating this compound research from preclinical to clinical studies?

  • Methodological Answer : Adhere to ICH guidelines for Good Laboratory/Clinical Practices (GLP/GCP). Disclose conflicts of interest and ensure informed consent in human trials. Publish negative results to avoid publication bias .

Q. How can researchers optimize this compound’s experimental workflows for scalability in multi-center collaborations?

  • Methodological Answer : Standardize SOPs across labs using platforms like protocols.io . Conduct inter-laboratory reproducibility tests. Use cloud-based tools (e.g., Benchling) for real-time data sharing and version control .

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3

InChI Key

DNXHEGUUPJUMQT-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menformon A
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Menformon A
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Menformon A
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Menformon A
Reactant of Route 6
Menformon A

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